Porcine neuropeptide Y(13-36)
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Overview
Description
[13-36]-Neuropeptide Y is a biologically active peptide fragment derived from the larger neuropeptide Y molecule. Neuropeptide Y is a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. It plays a crucial role in various physiological processes, including regulation of energy balance, memory, and learning. The [13-36] fragment specifically has been studied for its unique biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [13-36]-Neuropeptide Y typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of [13-36]-Neuropeptide Y follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. High-performance liquid chromatography (HPLC) is employed for purification, ensuring the peptide’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
[13-36]-Neuropeptide Y can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often affecting methionine residues.
Reduction: The gain of electrons or hydrogen, potentially reversing oxidation effects.
Substitution: Replacement of one functional group with another, which can be used to modify the peptide for specific applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation may result in sulfoxide or sulfone derivatives, while reduction can restore the original peptide structure.
Scientific Research Applications
[13-36]-Neuropeptide Y has numerous scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and neurobiology.
Medicine: Explored for potential therapeutic applications in treating conditions like obesity, anxiety, and depression.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of [13-36]-Neuropeptide Y involves binding to specific receptors, such as the Y1, Y2, and Y5 receptors, which are G-protein-coupled receptors. This binding triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways ultimately influence various physiological processes, such as appetite regulation, stress response, and cardiovascular function.
Comparison with Similar Compounds
Similar Compounds
Neuropeptide Y (full-length): The parent molecule from which [13-36]-Neuropeptide Y is derived.
Peptide YY: A related peptide with similar structure and functions, primarily involved in digestive processes.
Pancreatic Polypeptide: Another member of the neuropeptide family, involved in regulating pancreatic secretions and appetite.
Uniqueness
[13-36]-Neuropeptide Y is unique due to its specific receptor interactions and biological activities. Unlike the full-length neuropeptide Y, the [13-36] fragment may have distinct effects on receptor binding and signaling pathways, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C135H209N41O36 |
---|---|
Molecular Weight |
2982.4 g/mol |
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[2-(pyrrolidine-2-carbonylamino)propanoylamino]pentanoic acid |
InChI |
InChI=1S/C135H209N41O36/c1-15-68(9)105(129(210)172-98(60-102(137)184)124(205)166-93(54-67(7)8)126(207)175-106(69(10)16-2)130(211)176-107(73(14)178)131(212)162-87(26-21-51-152-135(145)146)113(194)161-88(43-45-101(136)183)117(198)159-85(24-19-49-150-133(141)142)114(195)163-90(108(138)189)55-74-27-35-79(179)36-28-74)174-127(208)96(58-77-33-41-82(182)42-34-77)169-123(204)97(59-78-62-147-64-153-78)170-116(197)86(25-20-50-151-134(143)144)160-120(201)92(53-66(5)6)164-111(192)72(13)156-128(209)100(63-177)173-122(203)95(57-76-31-39-81(181)40-32-76)168-121(202)94(56-75-29-37-80(180)38-30-75)167-115(196)84(23-18-48-149-132(139)140)157-109(190)71(12)155-119(200)91(52-65(3)4)165-125(206)99(61-104(187)188)171-118(199)89(44-46-103(185)186)158-110(191)70(11)154-112(193)83-22-17-47-148-83/h27-42,62,64-73,83-100,105-107,148,177-182H,15-26,43-61,63H2,1-14H3,(H2,136,183)(H2,137,184)(H2,138,189)(H,147,153)(H,154,193)(H,155,200)(H,156,209)(H,157,190)(H,158,191)(H,159,198)(H,160,201)(H,161,194)(H,162,212)(H,163,195)(H,164,192)(H,165,206)(H,166,205)(H,167,196)(H,168,202)(H,169,204)(H,170,197)(H,171,199)(H,172,210)(H,173,203)(H,174,208)(H,175,207)(H,176,211)(H,185,186)(H,187,188)(H4,139,140,149)(H4,141,142,150)(H4,143,144,151)(H4,145,146,152) |
InChI Key |
HEALDAASUSTTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 |
Origin of Product |
United States |
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